

Troubleshooting low degradation efficiency with (S,R,S)-Ahpc-C2-NH2 PROTACs

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Compound of Interest

Compound Name: (S,R,S)-Ahpc-C2-NH2

Cat. No.: B8095269

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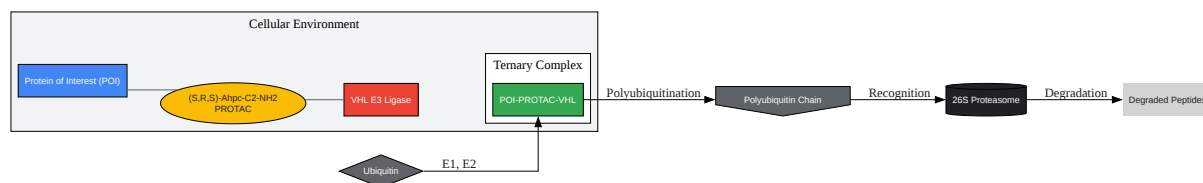
Technical Support Center: (S,R,S)-Ahpc-C2-NH2 PROTACs

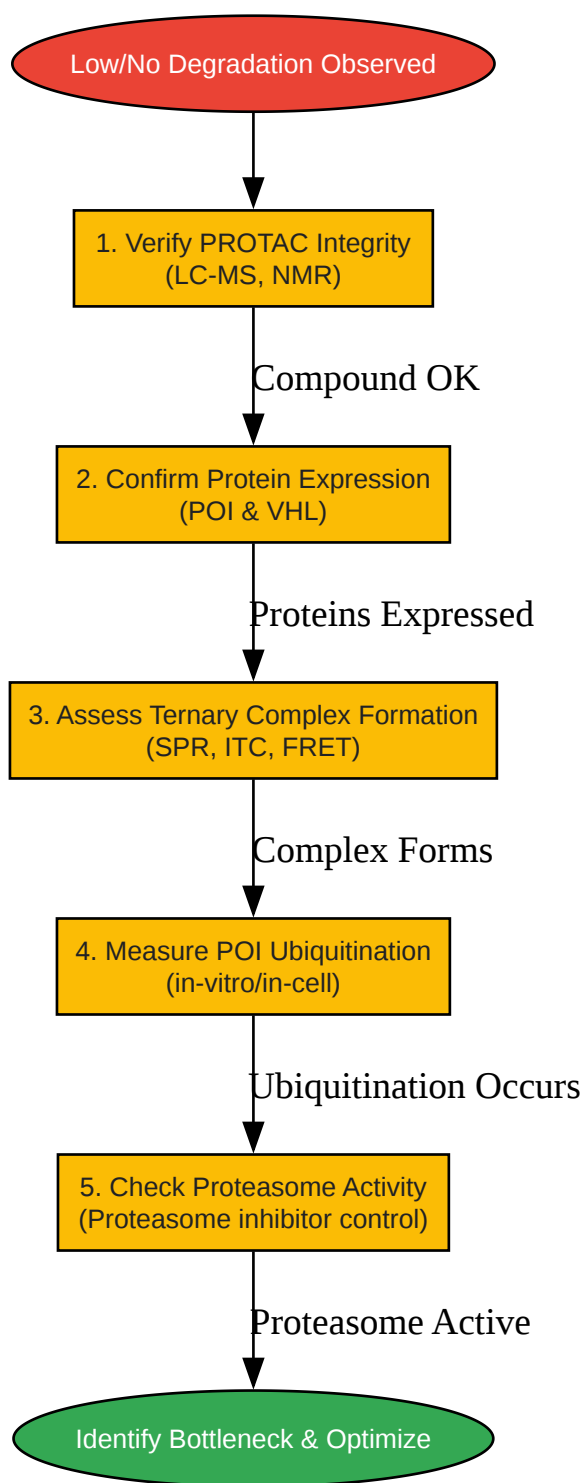
This guide provides troubleshooting advice and frequently asked questions for researchers using (S,R,S)-Ahpc-C2-NH2 PROTACs to aid in overcoming common experimental challenges, particularly low degradation efficiency.

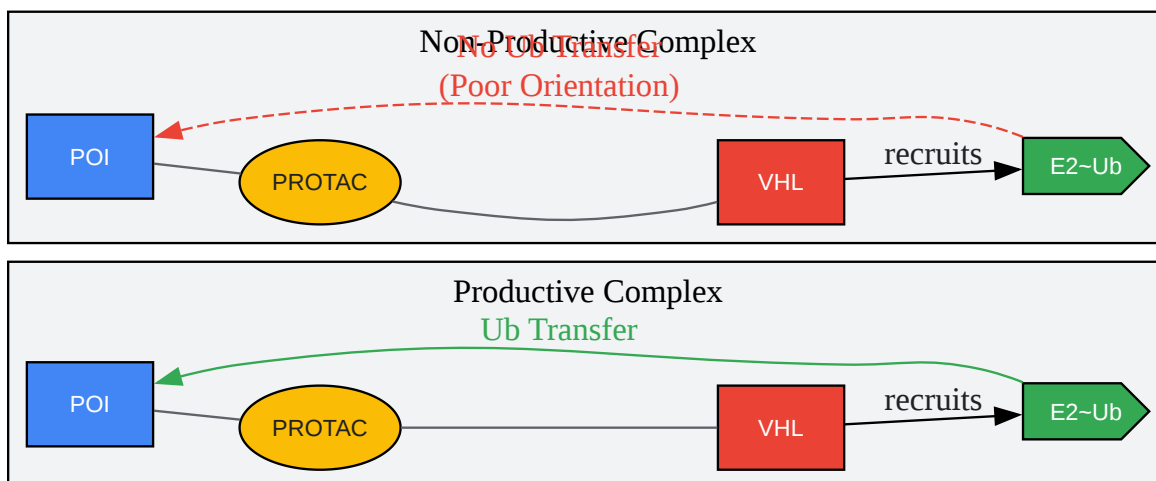
Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for (S,R,S)-Ahpc-C2-NH2 PROTACs?

A1: (S,R,S)-Ahpc-C2-NH2 is a Proteolysis-Targeting Chimera (PROTAC). It is a bifunctional molecule designed to induce the degradation of a specific protein of interest (POI). It functions by simultaneously binding to the POI and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase, which is recruited by the (S,R,S)-Ahpc moiety. This proximity induces the ubiquitination of the POI, marking it for degradation by the 26S proteasome.







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